molecular formula C18H36O2 B3333848 Stearic acid-2-13C CAS No. 19905-78-3

Stearic acid-2-13C

Cat. No. B3333848
CAS RN: 19905-78-3
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-CAAGJAQSSA-N
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Description

Stearic acid-2-13C is a variant of stearic acid where the second carbon atom is a Carbon-13 isotope . It is a long-chain saturated fatty acid and a major component of cocoa butter. It has also been found in beef fat and vegetable oils . It is intended for use as an internal standard for the quantification of stearic acid by GC- or LC-MS .


Molecular Structure Analysis

The linear formula of Stearic acid-2-13C is CH3(CH2)15 CH2CO2H . The molecular weight is 285.47 . The structure can be visualized using 3D models .

Mechanism of Action

Stearic acid-2-13C is used as an internal standard for the quantification of stearic acid by GC- or LC-MS . The specific mechanism of action is not detailed in the sources.

It has a boiling point of 361 °C and a melting point of 68-70 °C .

Future Directions

The use of 13C-breath testing, which involves the use of compounds like Stearic acid-2-13C, has greatly expanded over the past decade and promises to continue rapidly growing . It is being used to answer a diverse range of research questions and identify the strengths and weaknesses of different approaches .

properties

IUPAC Name

(213C)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-CAAGJAQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[13CH2]C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745720
Record name (2-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearic acid-2-13C

CAS RN

19905-78-3
Record name (2-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19905-78-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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